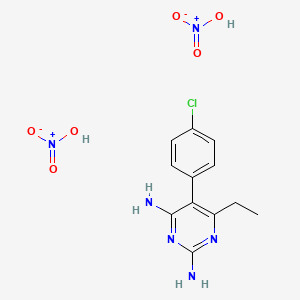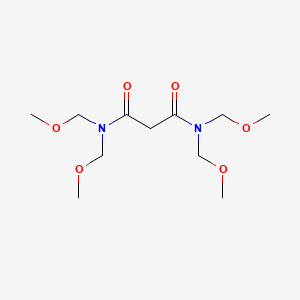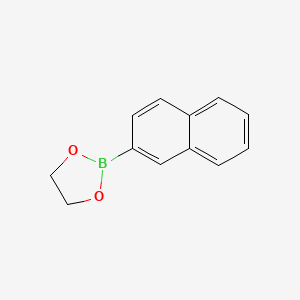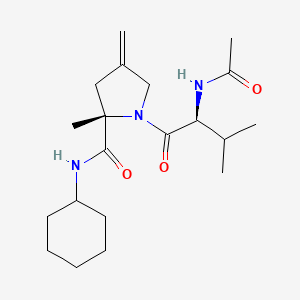![molecular formula C26H22Se2 B14180674 Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane CAS No. 919488-55-4](/img/structure/B14180674.png)
Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane is an organoselenium compound featuring a diselenide bridge between two 4-methylbiphenyl units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane typically involves the reaction of 4-methylbiphenyl with selenium reagents under controlled conditions. One common method includes the use of sodium selenide (Na2Se) in the presence of a suitable solvent, such as ethanol or methanol, followed by oxidation with hydrogen peroxide (H2O2) to form the diselenide bridge .
Industrial Production Methods
While specific industrial production methods for Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bridge can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or selenide intermediates.
Substitution: The biphenyl units can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenol, and substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The diselenide bridge can interact with thiol groups in proteins, leading to the formation of selenenyl sulfide intermediates. This interaction can affect cellular redox balance and influence signaling pathways involved in oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methylbenzyl)diselane: Features a similar diselenide bridge but with benzyl units instead of biphenyl.
Diphenyl diselenide: Contains a diselenide bridge between two phenyl groups.
Dibenzyl diselenide: Similar structure with benzyl groups instead of biphenyl.
Uniqueness
Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane is unique due to its biphenyl units, which provide additional steric and electronic properties compared to simpler diselenides.
Propiedades
Número CAS |
919488-55-4 |
|---|---|
Fórmula molecular |
C26H22Se2 |
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
1-methyl-4-[4-[[4-(4-methylphenyl)phenyl]diselanyl]phenyl]benzene |
InChI |
InChI=1S/C26H22Se2/c1-19-3-7-21(8-4-19)23-11-15-25(16-12-23)27-28-26-17-13-24(14-18-26)22-9-5-20(2)6-10-22/h3-18H,1-2H3 |
Clave InChI |
OTLQDPXTIIRPNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)[Se][Se]C3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)

![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)


![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)

![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)


